molecular formula C10H11NO4 B1585769 Ethyl 3-methyl-4-nitrobenzoate CAS No. 30650-90-9

Ethyl 3-methyl-4-nitrobenzoate

Cat. No. B1585769
CAS RN: 30650-90-9
M. Wt: 209.2 g/mol
InChI Key: OAXJZQMFWBIRKF-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4-nitrobenzoate is a chemical compound with the molecular weight of 209.2 . It is an off-white to light yellow powder or crystal .


Synthesis Analysis

The synthesis of similar compounds, such as methyl 3-nitrobenzoate, involves nitration, which is the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring . The nitration of methyl benzoate, for example, is regioselective and produces predominantly methyl 3-nitrobenzoate .


Molecular Structure Analysis

The molecular formula of Ethyl 3-methyl-4-nitrobenzoate is C10H11NO4 . The InChI code is 1S/C10H11NO4/c1-3-15-10(12)8-4-5-9(11(13)14)7(2)6-8/h4-6H,3H2,1-2H3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds, such as benzocaine, include reduction and esterification of p-nitrobenzoic acid . The reaction conditions involve using Ethyl-4-nitrobenzoate in ethanol with a 10% Pd/C catalyst cartridge at 25–45 bar and 50°C .


Physical And Chemical Properties Analysis

Ethyl 3-methyl-4-nitrobenzoate is an off-white to light yellow powder or crystal . It is stored at room temperature .

Scientific Research Applications

Chemical Synthesis and Structure Analysis

Ethyl 3-methyl-4-nitrobenzoate and its derivatives have been synthesized for various research purposes. For example, El-Hegazy et al. (1994) synthesized methyl and ethyl-[(substituted phenylthio)methyl]-3-nitrobenzoates to study their structures and reactions with sodium hydroxide solution (El-Hegazy, El-Bardan, & Hamed, 1994). Similarly, El-Bardan (1992) investigated methyl and ethyl-4-[(4′-substituted phenylsulfonyl)methyl]-3-nitrobenzoates, focusing on their synthesis, spectral studies, and bond fission (El-Bardan, 1992).

Pharmacological Research

While avoiding drug use and dosage details, it's worth noting that derivatives of ethyl 3-methyl-4-nitrobenzoate have been explored in the context of drug development. For instance, Cheng Huansheng (2013) used 4-methylamino-3-nitrobenzoic acid, a related compound, in the synthesis of Dabigatran Etexilate, showcasing the compound's potential in pharmacological applications (Cheng Huansheng, 2013).

Optical and Photonic Applications

The compound's derivatives have been investigated for their potential in photonic applications. Nair et al. (2022) explored the third-order nonlinear optical properties of ethyl 2-((2E)-2-(4-(dimethylamino)benzylidene]hydrazinyl)-5-nitrobenzoate, demonstrating its relevance in the field of photonics and optical limiting (Nair et al., 2022).

Thermodynamic and Solubility Studies

Research has also been conducted on the solubility and thermodynamics of ethyl 3-methyl-4-nitrobenzoate and its analogs. For instance, Wu et al. (2016) determined the solubilities of 3-methyl-4-nitrobenzoic acid in various solvents, providing insights into its dissolution process and potential for purification optimization (Wu et al., 2016).

Crystal Structure Analysis

The crystal structure of related compounds, like ethyl 4-butylamino-3-nitrobenzoate, has been analyzed to understand their molecular arrangement and hydrogen bonding patterns. This analysis was performed by Babu et al. (2009), contributing to the fundamental understanding of these compounds' physical properties (Babu et al., 2009).

Safety And Hazards

Ethyl 3-methyl-4-nitrobenzoate is associated with certain hazards. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .

Relevant Papers The search results included several papers related to Ethyl 3-methyl-4-nitrobenzoate and similar compounds . These papers discuss topics such as the synthesis of these compounds, their properties, and their applications. Further analysis of these papers could provide more detailed information on Ethyl 3-methyl-4-nitrobenzoate.

properties

IUPAC Name

ethyl 3-methyl-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-3-15-10(12)8-4-5-9(11(13)14)7(2)6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXJZQMFWBIRKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383865
Record name ethyl 3-methyl-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methyl-4-nitrobenzoate

CAS RN

30650-90-9
Record name ethyl 3-methyl-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-methyl-4-nitrobenzoic acid (1) (362.3 g, 2.0 mol), N,N-dimethylformamide (2000 mL), sodium bicarbonate (200 g, 2.38 mol) and iodoethane (623.9 g, 4.0 mol) was stirred at 70° C. for 18 h. The mixture was allowed to cool to room temperature and poured into water (2000 mL. The resulting solid was collected by filtration, washed with water and dried. The solid was washed further with hexane and dried to provide the title product (382.1 g, 91%) as an off-white solid: mp 51°-52.5° C.; 1H NMR (CDCl3) δ 8.04-7.98 (m, 3H), 4.42 (q, 2H), 2.63 (s, 3H), 1.42 (t, 3H); Mass spectrum (NH3 --CI) m/z 210 (100%, M+H+).
Quantity
362.3 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
623.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Warnecke, F Kratz - The Journal of Organic Chemistry, 2008 - ACS Publications
… Monoprotected 2,4-bis(hydroxymethyl)aniline was readily prepared in a 5-step procedure starting with ethyl 3-methyl-4-nitrobenzoate (Scheme 2). After radical bromination, conversion …
Number of citations: 69 pubs.acs.org
U Salar, KM Khan, M Taha, NH Ismail, B Ali… - European journal of …, 2017 - Elsevier
Current study is based on the biology-oriented drug synthesis (BIODS) of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives 1–26, by treating metronidazole with …
Number of citations: 28 www.sciencedirect.com
K Wang, X Xiao, Y Liu, Q Zong, Y Tu, Y Yuan - Biomaterials, 2022 - Elsevier
… Briefly, compound 1 was obtained by bromination of ethyl 3-methyl-4-nitrobenzoate, and compound 2 was prepared by hydroxyl substitution of compound 1. Then compound 3 was …
Number of citations: 3 www.sciencedirect.com
GR Humphrey, JT Kuethe - Chemical reviews, 2006 - ACS Publications
… Nitration of ethyl 3-methyl-4-nitrobenzoate (386) gave a mixture (86:14) of regioisomers 387/388 where the desired regioisomer 387 was obtained in 70% yield by crystallization from 2-…
Number of citations: 224 pubs.acs.org
TJ Sundstrom - 2009 - search.proquest.com
… By performing a radical bromination with NBS on commercially available ethyl 3-methyl-4nitrobenzoate 55 followed by hydroxylation using silver sulfate (AgSO) in refluxing 1:1 …
Number of citations: 2 search.proquest.com

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